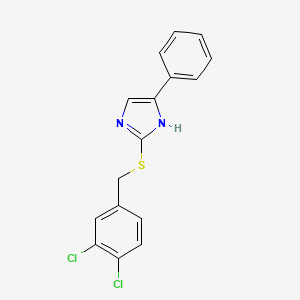

2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2S/c17-13-7-6-11(8-14(13)18)10-21-16-19-9-15(20-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXPUQAMFJYKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-mercapto-5-phenyl-1H-imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Alkylated or acylated imidazole derivatives

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against various bacterial and fungal strains. Its structure allows it to interact with biological targets effectively, leading to potential therapeutic applications.

- Mechanism of Action : The primary action of this compound is believed to involve the blockade of sodium channel proteins, which can disrupt the function of pathogenic microorganisms. This mechanism is crucial in developing treatments for infections caused by bacteria and fungi .

- Case Studies : In experimental studies, 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole exhibited notable activity against strains such as Staphylococcus aureus and Escherichia coli. Such findings underscore its potential as a lead compound for new antimicrobial agents .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features enable it to interact with cellular mechanisms involved in cancer proliferation.

- Research Findings : In vitro studies demonstrated that derivatives of imidazole compounds, including this compound, showed cytotoxic effects on various cancer cell lines. For instance, it was found to be effective against MCF-7 breast cancer cells .

Supramolecular Chemistry

Imidazole derivatives are known for forming supramolecular complexes that have broad medicinal implications. The unique ability of this compound to bind with various ions and molecules enhances its utility in drug design.

Applications in Drug Delivery

The compound's ability to form stable complexes with metal ions has been explored for drug delivery systems.

- Metal Complexes : Research indicates that imidazole-based compounds can form coordination complexes with metals like platinum, enhancing their anticancer properties. These complexes can improve the solubility and bioavailability of therapeutic agents .

Summary of Applications

The following table summarizes the key applications of this compound based on recent research findings:

Mechanism of Action

The mechanism of action of 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dichlorobenzyl triazole-thione

- 1,3,4-Oxadiazole derivatives containing a pyrazole ring

Uniqueness

2-((3,4-Dichlorobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific structural features, such as the dichlorobenzylthio moiety and the imidazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various applications .

Biological Activity

2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic compound belonging to the class of imidazole derivatives. Imidazoles are recognized for their significant biological activities, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole

- Molecular Formula : CHClNS

- Molecular Weight : 335.2 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-mercapto-5-phenyl-1H-imidazole under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) along with potassium carbonate (KCO) as a base.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity. Specifically, it has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 μg/mL | |

| Escherichia coli | Not specified | |

| Pseudomonas aeruginosa | Not specified |

The compound demonstrated superior potency compared to traditional antibiotics like ciprofloxacin against Staphylococcus aureus .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of key bacterial enzymes necessary for cell wall synthesis. This interaction disrupts bacterial growth and survival . The compound's structure allows it to bind effectively to these targets, modulating their activity.

Case Studies and Research Findings

A study investigating various imidazole derivatives highlighted that compounds with similar structures to this compound showed varying degrees of antibacterial activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Another study focused on the synthesis and evaluation of imidazole-based compounds indicated that structural modifications can significantly influence biological activity. Compounds that retained the imidazole core while incorporating different substituents were found to enhance antibacterial efficacy .

Potential Therapeutic Applications

Given its antibacterial properties, this compound is being explored for potential applications in treating infections caused by resistant bacterial strains. Its ability to inhibit bacterial growth positions it as a candidate for further development in antimicrobial therapies.

Q & A

Q. What are the critical steps and considerations for synthesizing 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole with high yield?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via condensation of aldehydes and amines under acidic conditions . Key steps include:

- Nucleophilic substitution : Introducing the 3,4-dichlorobenzylthio group via thiol-alkylation reactions.

- Optimization of reaction conditions : Solvents (e.g., DMF or THF), catalysts (e.g., sodium hydride), and temperature control (60–100°C) significantly influence yield and purity .

- Purification : Techniques like column chromatography or recrystallization ensure product homogeneity .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

- NMR spectroscopy : H and C NMR confirm connectivity of the imidazole ring, phenyl, and dichlorobenzylthio groups .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups like C-S (600–700 cm) and aromatic C-H stretches .

Q. What are the common substituents on the imidazole ring, and how do they influence stability?

- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance stability by reducing electron density on the imidazole core .

- Thioether linkage (S-benzyl group): Contributes to oxidation susceptibility, requiring inert atmospheres during synthesis .

Q. What safety protocols are essential when handling intermediates like 3,4-dichlorobenzyl chloride?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Waste disposal : Neutralize hazardous byproducts (e.g., chlorinated compounds) before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Catalyst screening : Transition metals (e.g., Cu(I)) or bases (e.g., KCO) accelerate thioether formation .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like oxidation .

Q. What structural modifications enhance the compound's bioactivity, and how are SAR studies designed?

- Substituent variation : Replacing the phenyl group with electron-deficient aromatics (e.g., nitrophenyl) improves antimicrobial potency .

- QSAR modeling : Computational tools correlate logP, polar surface area, and IC values to predict activity against targets like enzymes or receptors .

Q. How should researchers address contradictions in biological activity data across studies?

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting assays .

- Assay standardization : Replicate experiments under consistent conditions (e.g., cell lines, incubation time) .

- Meta-analysis : Compare data across studies to identify outliers or methodological biases .

Q. What computational methods predict the compound's interactions with biological targets?

- Molecular docking : Simulate binding poses with enzymes (e.g., cytochrome P450) using software like AutoDock .

- Molecular dynamics (MD) : Analyze stability of ligand-target complexes over nanosecond timescales .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies resolve crystallographic challenges for this compound?

Q. How does the thioether linkage influence oxidative degradation, and what stabilization methods are effective?

- Degradation pathways : The S-benzyl group undergoes oxidation to sulfoxide/sulfone derivatives under ambient conditions .

- Stabilization : Add antioxidants (e.g., BHT) or store under nitrogen atmosphere to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.